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molecular formula C5H11NO2 B1597403 Ethyl 3-aminopropanoate CAS No. 924-73-2

Ethyl 3-aminopropanoate

Cat. No. B1597403
M. Wt: 117.15 g/mol
InChI Key: GSQBIOQCECCMOQ-UHFFFAOYSA-N
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Patent
US07384432B2

Procedure details

459 mg of 4-fluoronitrobenzene, 500 mg of β-alanine ethyl ester and 1.15 ml of Et3N were added to a solution of 10 ml of N-methylpyrrolidinone (NMP). The reaction medium was heated at 70° C. for 8 hours and, after cooling to room temperature, was then poured into a water and ice mixture. The yellow precipitate formed was filtered off, re-slurried in water and then dried over P2O5. 520 mg of ethyl 3-(4-nitrophenylamino)propionate (6) were obtained.
Quantity
459 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH2:11]([O:13][C:14](=[O:18])[CH2:15][CH2:16][NH2:17])[CH3:12].CCN(CC)CC.CN1CCCC1=O>O>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([NH:17][CH2:16][CH2:15][C:14]([O:13][CH2:11][CH3:12])=[O:18])=[CH:3][CH:4]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
459 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)OC(CCN)=O
Name
Quantity
1.15 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
10 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The yellow precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off, re-slurried in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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